molecular formula C19H21Cl3N2O3S B11479406 4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]benzenesulfonamide

4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]benzenesulfonamide

Cat. No.: B11479406
M. Wt: 463.8 g/mol
InChI Key: WAANKZDGDFFDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a complex structure with multiple functional groups, including a sulfonamide group, an indole ring, and a trichloroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Introduction of the Trichloroethyl Group: This step might involve the alkylation of the indole ring with a trichloroethyl halide under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the trichloroethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the indole ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE may have applications in:

    Medicinal Chemistry: Potential use as an antibacterial or antifungal agent.

    Biological Research: Studying the interactions of sulfonamides with biological targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. This compound might target similar pathways, binding to enzymes involved in folic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE: can be compared with other sulfonamides such as:

Uniqueness

The unique structural features of 4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE, such as the trichloroethyl group and the indole ring, may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C19H21Cl3N2O3S

Molecular Weight

463.8 g/mol

IUPAC Name

4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]benzenesulfonamide

InChI

InChI=1S/C19H21Cl3N2O3S/c1-11-14(8-19(20,21)22)17-15(9-18(2,3)10-16(17)25)24(11)12-4-6-13(7-5-12)28(23,26)27/h4-7H,8-10H2,1-3H3,(H2,23,26,27)

InChI Key

WAANKZDGDFFDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)S(=O)(=O)N)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.